molecular formula C44H85NaO7S B12643908 Sodium 1,4-diicosyl sulphonatosuccinate CAS No. 86415-32-9

Sodium 1,4-diicosyl sulphonatosuccinate

Cat. No.: B12643908
CAS No.: 86415-32-9
M. Wt: 781.2 g/mol
InChI Key: QOAKRQDIGIEPDU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 1,4-diicosyl sulphonatosuccinate is a high-molecular-weight anionic surfactant of the sulfosuccinate ester class, provided strictly for research and development purposes. This compound is characterized by its long-chain diicosyl (C20) groups, which confer distinct hydrophobic properties compared to shorter-chain analogues like the common dioctyl sulfosuccinate . Its mechanism of action is derived from its amphiphilic structure; the molecule contains a hydrophilic sulfonate head group and two hydrophobic long alkyl chains. This structure allows it to effectively reduce surface and interfacial tension, facilitating processes such as emulsification, wetting, and dispersion in non-polar systems . Researchers value this surfactant for advanced applications in material science, including the formation of complex microemulsions, template-assisted nanomaterial synthesis, and as a dispersing agent for hydrophobic particles. In pharmaceutical research, its long alkyl chains may be investigated for enhancing the solubility of highly lipophilic compounds or in the design of novel drug delivery vehicles . As a specialty chemical, it is essential to consult the specific Certificate of Analysis for details on properties like molecular weight, solubility profile, and critical micelle concentration (CMC). This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. Handling should be performed by qualified professionals in a laboratory setting, following appropriate safety protocols.

Properties

CAS No.

86415-32-9

Molecular Formula

C44H85NaO7S

Molecular Weight

781.2 g/mol

IUPAC Name

sodium;1,4-di(icosoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C44H86O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-50-43(45)41-42(52(47,48)49)44(46)51-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h42H,3-41H2,1-2H3,(H,47,48,49);/q;+1/p-1

InChI Key

QOAKRQDIGIEPDU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Structural Modification Strategies for Sodium 1,4 Diicosyl Sulphonatosuccinate

Established Synthetic Pathways for Long-Chain Sulfosuccinate (B1259242) Esters

The synthesis of dialkyl sulfosuccinate esters, including sodium 1,4-diicosyl sulphonatosuccinate, is a well-established, two-step process. sid.ir These surfactants are organic compounds with the general formula NaO₃SCH(CO₂R')CH₂CO₂R, where for a diester like the subject compound, R and R' are both alkyl groups—in this case, icosyl (C₂₀H₄₁). wikipedia.org

The primary synthetic route involves:

Esterification: The first step is the reaction of maleic anhydride (B1165640) with an alcohol. wikipedia.org For this compound, two equivalents of icosanol (C₂₀H₄₁OH) are reacted with one equivalent of maleic anhydride. This reaction, often an alcoholysis, forms the intermediate, diicosyl maleate (B1232345). google.com The process is typically carried out at elevated temperatures, ranging from 60°C to over 200°C, sometimes in the presence of an esterification catalyst to drive the reaction to completion. google.comgoogle.com

Sulfonation: The diicosyl maleate intermediate, which contains a carbon-carbon double bond, is then sulfonated. sid.ir This is achieved by reacting it with a sulfonating agent, most commonly an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃). wikipedia.orgresearchgate.net The sulfite adds across the double bond of the maleate ester, yielding the final this compound salt. wikipedia.org This step can be performed by mixing the intermediate with the sulfite, sometimes as a paste or in a minimal amount of water, until the reaction is complete. google.com

Table 1: General Synthetic Steps for this compound

Step Reactants Intermediate/Product Typical Conditions
1. Esterification Maleic Anhydride + Icosanol (1:2 molar ratio) Diicosyl Maleate 60°C - 205°C, optional catalyst google.comgoogle.com
2. Sulfonation Diicosyl Maleate + Sodium Sulfite This compound Reaction with aqueous sodium sulfite solution or powdered crystalline sulfite wikipedia.orggoogle.com

Strategies for Tailoring Icosyl Chain Length and Branching for Functional Properties

The functional properties of sulfosuccinate surfactants are heavily influenced by the structure of their lipophilic alkyl chains. ripublication.com Modifying the length and branching of the icosyl tails of this compound is a key strategy for optimizing its performance characteristics, such as solubility and emulsification efficiency.

Chain Branching: The introduction of branching into the alkyl chains generally increases the surfactant's solubility in water and organic solvents compared to its linear equivalent. pcc.eu This is because the branching disrupts the crystalline packing of the surfactant molecules. Research on other dialkyl sulfosuccinates, such as docusate (B154912) analogues, demonstrates that branched alkyl residues can significantly enhance the hydrophobicity and performance of the surfactant in specific applications like hydrophobic ion pairing. researchgate.netnih.gov For instance, studies comparing linear and branched surfactants show that the most efficient surfactant for reducing surface tension is often one with a linear tail where the hydrophilic group is attached at the primary (C-1) position. researchgate.net However, branched isomers like sodium 1,4-diisotridecyl sulphonatosuccinate are valued for their solubility characteristics. pcc.eunih.gov The synthesis of branched icosanols, for example through the Guerbet reaction, would be a prerequisite for producing a branched version of this compound.

Chain Length: While the focus here is on the icosyl (C20) chain, the principles of chain length variation are well-documented. The composition of the fatty alcohol chain length, which can range from 10 to 18 carbons or more, directly impacts the surfactant's properties. ripublication.com Longer chains typically increase the lipophilicity of the surfactant. In a study synthesizing various docusate analogues, dioleyl sulfosuccinate (containing C18 unsaturated chains) and bis(isotridecyl) sulfosuccinate (containing C13 branched chains) were identified as highly effective counterions, significantly improving hydrophobicity compared to the standard docusate. nih.gov This highlights that both length and branching are critical design parameters.

Table 2: Influence of Alkyl Chain Structure on Sulfosuccinate Properties (Based on Analogues) | Structural Feature | Example Analogue | Effect on Properties | Reference | | :--- | :--- | :--- | :--- | | Linear Chain | Monostearyl sulfosuccinate (C18) | Strong molecular packing, potentially lower solubility in some solvents. | nih.gov | | Branched Chain | Bis(isotridecyl) sulfosuccinate (C13) | Increased solubility, disruption of crystal packing, enhanced hydrophobicity. pcc.eunih.gov | | Unsaturated Chain | Dioleyl sulfosuccinate (C18:1) | Increased fluidity and hydrophobicity, provides significant improvement in forming hydrophobic complexes. nih.gov |

Derivatization Approaches for Modifying the Sulphonatosuccinate Headgroup

Modification of the hydrophilic headgroup is another strategy to fine-tune the surfactant's properties. While the sulphonatosuccinate group is standard, its structure can be altered to create derivatives with unique functionalities.

Approaches for headgroup modification include:

Introduction of Additional Functional Groups: It is possible to synthesize surfactants containing more than one sulfonate group or incorporating other polar functionalities like a hydroxyl group. google.com For example, processes exist for creating hydroxy monosulfonates by reacting an alcohol with epichlorohydrin, followed by sulfonation. google.com This would yield a surfactant with enhanced water solubility and different interaction capabilities.

Creation of Gemini or Double-Headed Surfactants: More complex architectures can be designed. For instance, a synthesis involving the malenization of a secondary alcohol on a fatty acid ester, followed by sulfonation, can generate a "double-headed" dianionic surfactant featuring both a carboxylate and a sulfosuccinate group. researchgate.net

Alternative Chemical Backbones: New classes of surfactants can be developed by replacing the maleic anhydride starting material. For example, furoic acid, a bio-based chemical, can be esterified with fatty alcohols and subsequently sulfonated to produce sulfonated alkyl furoates (SAFs). acs.org These furan-based surfactants represent a novel family of anionic surfactants with potentially superior properties, such as improved hard water resistance compared to traditional carboxylate surfactants. acs.org

Table 3: Examples of Headgroup Derivatization Strategies

Derivatization Approach Resulting Structure Potential Change in Properties
Addition of Hydroxyl Group Hydroxy sulfonate Increased hydrophilicity, tolerance to divalent cations. google.comnih.gov
Addition of Carboxylate Group Carboxylate-sulfosuccinate dianion Creates a "double-headed" surfactant with complex interfacial behavior. researchgate.net
Use of Furan Backbone Sulfonated alkyl furoate Novel bio-based surfactant with potentially enhanced hard water resistance. acs.org

Principles of Sustainable Synthesis in Sulphonatosuccinate Chemistry

The increasing focus on environmental impact has driven the adoption of green chemistry principles in surfactant manufacturing. sustainability-directory.comsurfactgreen.com These principles aim to reduce waste, minimize energy consumption, use renewable resources, and design chemicals that are biodegradable. labdepotinc.com

Key sustainable strategies applicable to the synthesis of this compound include:

Use of Renewable Feedstocks: The icosyl chains can be derived from oleochemicals, which are sourced from vegetable or animal oils and fats. ripublication.com Utilizing bio-based icosanol from renewable sources aligns with the goal of shifting away from petrochemical feedstocks. researchgate.net

Catalysis: Replacing traditional homogeneous acid catalysts in the esterification step with solid, recyclable heterogeneous catalysts is a major advancement. sid.ir Catalysts like Amberlyst-15, a solid acid resin, can be easily recovered and reused for multiple reaction cycles without significant loss of activity, thereby preventing waste. sid.irresearchgate.net Catalytic reagents are superior to stoichiometric ones as they can speed up reactions without being consumed in the process. labdepotinc.com

Atom Economy and Waste Prevention: Green synthetic pathways are designed to maximize the incorporation of all starting materials into the final product (high atom economy) and to prevent waste generation rather than treating it afterward. surfactgreen.comlabdepotinc.com The two-step synthesis of sulfosuccinates is inherently quite atom-economical.

Energy Efficiency and Safer Solvents: Conducting syntheses at lower temperatures and pressures reduces energy consumption. sustainability-directory.com Furthermore, eliminating the use of volatile organic solvents where possible, or replacing them with safer alternatives like water or bio-derived solvents, is a core principle of green chemistry. surfactgreen.comlabdepotinc.com Some sulfosuccinate syntheses can be carried out with minimal or no solvent. google.comsurfactgreen.com

Design for Degradation: A crucial principle is designing the final chemical product to break down into harmless substances in the environment after its use. labdepotinc.com Sulfosuccinate esters are generally known for their biodegradability, which is an advantage over some other classes of surfactants. surfactgreen.com

Table 4: Comparison of Conventional vs. Sustainable Synthetic Approaches

Synthesis Aspect Conventional Method Sustainable (Green) Alternative
Feedstock (Alcohol) Petrochemical-derived alcohols. Bio-based fatty alcohols from oleochemicals. ripublication.comresearchgate.net
Catalyst (Esterification) Homogeneous acids (e.g., sulfuric acid), requiring neutralization and creating waste. sid.ir Heterogeneous, recyclable solid acids (e.g., Amberlyst-15). sid.irresearchgate.net
Solvents Use of traditional organic solvents. Solvent-free reactions or use of safer solvents like water. surfactgreen.comlabdepotinc.com
Waste Management Treatment of waste streams post-reaction. Waste prevention by design, high atom economy. labdepotinc.com
Product End-of-Life Variable biodegradability depending on structure. Explicit "Design for Degradation" to ensure breakdown into innocuous products. labdepotinc.com

Fundamental Principles of Interfacial Activity and Surfactant Behavior of Sodium 1,4 Diicosyl Sulphonatosuccinate Systems

Theoretical Frameworks for Interfacial Phenomena of Anionic Surfactants

The interfacial behavior of anionic surfactants like Sodium 1,4-diicosyl sulphonatosuccinate is underpinned by several key theoretical frameworks that describe the thermodynamics and mechanics of their action.

A fundamental concept is the hydrophobic effect , which is the primary driving force for the migration of surfactant molecules to an interface. wikipedia.org The two long icosyl (C20) chains of this compound are highly incompatible with water. Their presence disrupts the hydrogen-bonding network of water, leading to an unfavorable decrease in entropy. By adsorbing at an interface, such as the air-water or oil-water interface, the hydrocarbon tails can extend away from the bulk water phase, minimizing this disruption and leading to a more thermodynamically stable state. wikipedia.org

The Gibbs adsorption isotherm provides a quantitative relationship between the concentration of a surfactant in the bulk solution and the reduction in surface tension. For an ionic surfactant that dissociates into two ions (the surfactant anion and the sodium cation), the equation is typically expressed as:

Γ = - (1 / (2 * R * T)) * (dγ / d(ln c))

Where:

Γ is the surface excess concentration (the concentration of surfactant at the interface in excess of the bulk concentration).

γ is the surface tension.

c is the surfactant concentration in the bulk solution.

R is the ideal gas constant.

T is the absolute temperature.

This equation is crucial for determining the surface area occupied by each surfactant molecule at the interface. scielo.br For anionic surfactants, the factor of 2 in the denominator accounts for the dissociation into two ions.

The process of micellization, the spontaneous formation of aggregates in the bulk solution above a certain concentration, is described by the thermodynamics of micellization . The critical micelle concentration (CMC) is a key parameter indicating the onset of micelle formation. The standard Gibbs free energy of micellization (ΔG°mic) for ionic surfactants can be estimated using the equation:

ΔG°mic ≈ (2 - α) * R * T * ln(XCMC)

Where:

α is the degree of counterion binding to the micelle.

XCMC is the CMC expressed as a mole fraction.

A more negative ΔG°mic indicates a more spontaneous micellization process. For surfactants with long alkyl chains, such as the diicosyl derivative, the hydrophobic contribution to this free energy change is substantial, leading to a very low expected CMC. researchgate.net

Mechanisms of Surface Tension Reduction and Interfacial Adsorption Dynamics

The presence of this compound at an interface disrupts the cohesive energy between the solvent molecules at the surface. In an aqueous system, the strong hydrogen bonds of water create a high surface tension. The adsorption of the surfactant molecules, with their large, non-polar icosyl chains oriented away from the water, replaces some of the high-energy water-air or water-oil interactions with lower-energy hydrocarbon-air or hydrocarbon-oil interactions, thereby reducing the surface tension.

The efficiency of a surfactant in reducing surface tension is related to its tendency to adsorb at the interface. For this compound, the two long C20 chains provide a strong impetus for adsorption. The general trend observed for homologous series of surfactants is that the concentration required to achieve a certain surface tension reduction decreases significantly as the length of the hydrophobic tail increases.

The dynamics of adsorption, or how quickly the surfactant molecules accumulate at a freshly formed interface, is governed by diffusion from the bulk solution to the subsurface layer, followed by the transfer from the subsurface to the interface itself. For long-chain surfactants, the diffusion process can be slower compared to their shorter-chain counterparts due to their larger size and lower mobility. bohrium.com

The effectiveness of a surfactant is often judged by the maximum reduction in surface tension it can achieve, which occurs at and above the CMC. While longer alkyl chains generally lead to a lower CMC, the surface tension at the CMC (γCMC) can show more complex behavior. For some homologous series, γCMC increases with increasing chain length beyond a certain point. For alpha-olefin sulfonates, an increase in alkyl chain length from C14-16 to C20-24 resulted in an increase in the surface tension at the CMC. bohrium.com

Table 1: Expected Interfacial Properties of this compound based on Trends in Long-Chain Surfactants

PropertyExpected Value/Trend for this compoundRationale based on Analogous Surfactants
Critical Micelle Concentration (CMC) Very Low (e.g., < 10⁻⁵ M)The CMC of surfactants decreases significantly with increasing alkyl chain length. For instance, the CMC of sodium stearate (B1226849) (C18) is lower than that of sodium palmitate (C16). nih.gov A di-C20 structure would further enhance this effect.
Surface Tension at CMC (γCMC) Moderately Low (e.g., 35-45 mN/m)While long chains are effective at reducing surface tension, very long chains can lead to less efficient packing at the interface, potentially increasing the γCMC compared to mid-chain length surfactants. bohrium.com
Gibbs Free Energy of Micellization (ΔG°mic) Highly NegativeThe strong hydrophobic effect of the two C20 chains will make the transfer from the aqueous phase to the micellar core a very spontaneous process. researchgate.net

Formation and Properties of Monolayers and Adsorbed Films

At any interface, this compound molecules will arrange themselves to minimize free energy, forming a monolayer. In an air-water system, the sulfonate head groups will be anchored in the water phase, while the two icosyl chains will be directed towards the air. Similarly, at an oil-water interface, the alkyl chains will penetrate the oil phase.

The properties of this adsorbed film are crucial to the surfactant's function. The packing density of the surfactant molecules in the monolayer is a key parameter. The minimum area per molecule (Amin) at the interface can be calculated from the surface excess concentration (Γmax) at the CMC using the formula:

Amin = 1 / (NA * Γmax)

Where NA is Avogadro's number.

For a dialkyl sulfosuccinate (B1259242) with two very long C20 chains, the area occupied by the hydrophobic tails is expected to be the determining factor for Amin. The bulky nature of these two chains will likely lead to a larger area per molecule compared to single-chain surfactants or those with shorter dialkyl chains. This less dense packing at the interface can influence the final surface tension achieved.

The state of the monolayer can range from a "gaseous" state at low surface concentrations, where molecules are far apart and move independently, to a "liquid" or "solid-like" state at higher concentrations, where the molecules are closely packed. Given the strong van der Waals interactions expected between the long C20 chains, the monolayer of this compound is likely to be in a more condensed or "liquid-condensed" state at concentrations approaching the CMC.

The thickness of the adsorbed film will also be significant due to the length of the icosyl chains. This can have implications for the steric stabilization of emulsions and dispersions, where the adsorbed layer provides a physical barrier against coalescence or aggregation.

Lack of Available Research Data for this compound

An extensive search for scientific literature and research data concerning the chemical compound This compound has been conducted. The objective was to gather specific information to generate a detailed article on its self-assembly and supramolecular architectures, as per the structured outline provided.

Despite a thorough investigation across multiple scientific databases and academic journals, it has been determined that there is a significant lack of publicly available research specifically focused on this compound. The search included queries for its micellar formation, critical micelle concentration (CMC), the influence of various physical parameters on its aggregation, and its behavior in forming reverse micelles and microemulsions.

The available literature predominantly centers on more common, shorter-chain analogues, such as Sodium bis(2-ethylhexyl) sulfosuccinate (Aerosol-OT). While the general principles of surfactant self-assembly are well-established, providing scientifically accurate, data-driven content as requested for the specific diicosyl (C20) variant is not possible without dedicated research studies on this compound.

Generating content based on speculation or by extrapolating data from different, shorter-chain compounds would not adhere to the strict requirements for scientific accuracy and the sole focus on the specified compound.

Therefore, due to the absence of the necessary research findings, data tables, and detailed experimental results for this compound, the creation of the requested article cannot be completed at this time. Further experimental research and publication in the scientific community would be required to provide the specific details outlined in the request.

Self Assembly and Supramolecular Architectures of Sodium 1,4 Diicosyl Sulphonatosuccinate in Diverse Media

Lamellar, Vesicular, and Other Liquid Crystalline Phases

While specific experimental data for the phase behavior of Sodium 1,4-diicosyl sulphonatosuccinate is not extensively documented in publicly available literature, the behavior of other double-chain surfactants, particularly dialkyl sulfosuccinates with shorter chains, provides a strong basis for predicting its properties. These surfactants are well-known for their propensity to form a variety of liquid crystalline phases in aqueous solutions.

The primary structures anticipated for this compound in water are lamellar phases and vesicles. The two bulky hydrocarbon tails favor the formation of bilayer sheets to minimize the unfavorable contact between the hydrophobic chains and water. In the lamellar phase (Lα) , these bilayers stack in a parallel fashion, separated by layers of the aqueous solvent. The fluidity of the alkyl chains in the Lα phase allows for a liquid-like disorder within the layers.

At lower water concentrations or in the presence of certain additives, other liquid crystalline phases could potentially form. These might include inverted hexagonal phases, where water is confined in cylindrical channels lined by the sulfonate headgroups, although the double-chain structure generally favors lamellar arrangements.

Vesicles are another critical self-assembled structure for double-chain surfactants. These are essentially closed, spherical bilayers that encapsulate a portion of the aqueous solvent. The formation of vesicles is a key feature of many double-chain surfactants and is a primary mechanism for encapsulating and transporting substances. The stability and size of these vesicles would be dependent on factors such as concentration, temperature, and the presence of electrolytes.

It is important to note that the very long (C20) alkyl chains of this compound would likely lead to a higher Krafft temperature, meaning that it may have limited solubility in water at room temperature and require elevated temperatures to form these lyotropic liquid crystalline phases.

Aggregation Dynamics and Kinetics of Supramolecular Structures

The dynamics and kinetics of the formation and breakdown of supramolecular structures are crucial for understanding the behavior of surfactant systems. For this compound, the transition between different aggregated states, such as from monomers to micelles or from micelles to lamellar phases, is expected to be a complex process.

The kinetics of micelle formation, for instance, are typically characterized by two relaxation times: a fast process (τ1) related to the exchange of monomers between the micelle and the bulk solution, and a slower process (τ2) associated with the formation and dissolution of the entire micelle. Given the large hydrophobic chains of this compound, the entry and exit of monomers from the aggregated structures would be significantly slower compared to single-chain surfactants.

The transformation between different liquid crystalline phases is generally a much slower process, often involving cooperative rearrangements of a large number of molecules. The kinetics of these transformations can be studied using techniques such as time-resolved X-ray scattering or microscopy.

Synergistic Effects in Mixed Surfactant Systems Incorporating this compound

The performance of surfactants can often be enhanced by mixing two or more different types. This phenomenon, known as synergism, arises from favorable interactions between the surfactant molecules in the mixed micelles and at interfaces.

The non-ideal behavior of mixed surfactant systems can be described using theoretical models that account for the interactions between the different surfactant molecules. A key parameter in these models is the interaction parameter (β) , which quantifies the deviation from ideal mixing. A negative β value indicates attractive interactions and synergism, while a positive value suggests repulsive interactions and antagonism.

For a mixture of an anionic surfactant like this compound and a nonionic surfactant, the primary driving force for synergism is the reduction of electrostatic repulsion between the charged headgroups of the anionic surfactant by the intervening nonionic surfactant molecules. This leads to more compact packing in the mixed micelles and a lower critical micelle concentration (CMC) than would be expected from ideal mixing. For mixtures of anionic and cationic surfactants, the interactions are even stronger due to the electrostatic attraction between the oppositely charged headgroups, often resulting in very large negative β values. researchgate.net

The interaction parameter can be calculated from the CMCs of the pure surfactants and the mixed system using regular solution theory.

In mixed surfactant systems containing this compound, the formation of composite aggregates with structures and properties distinct from the individual components is expected. For example, in a mixture with a single-chain surfactant, the packing of the molecules within the aggregate will be altered. The double-chain structure of the diicosyl sulfosuccinate (B1259242) can create space that can be filled by the single-chain surfactant, leading to a more compact and stable mixed micelle.

The morphology of the aggregates can also be influenced. While this compound is expected to form bilayers, the addition of a single-chain surfactant with a larger headgroup area could induce curvature, potentially leading to the formation of smaller vesicles or even mixed micelles with different shapes. The study of these co-aggregation phenomena is essential for tailoring the properties of surfactant formulations for specific applications. The presence of a nonionic additive in a surfactant solution can alter the concentration ranges where specific properties are achieved. nih.gov

Below is a hypothetical data table illustrating the kind of data that would be generated from experimental studies on such a system, based on general principles of surfactant mixing.

Surfactant SystemCMC (mol/L)Interaction Parameter (β)Aggregate Morphology
This compound (Pure)Estimated to be very low-Lamellar/Vesicular
Nonionic Surfactant (e.g., C12E6) (Pure)~ 7 x 10⁻⁵-Spherical Micelles
1:1 Molar MixtureLower than individual CMCsNegativeMixed Micelles/Vesicles

Computational and Theoretical Investigations of Sodium 1,4 Diicosyl Sulphonatosuccinate Self Assembly

Dissipative Particle Dynamics (DPD) Simulations of Sulphonatosuccinate Systems

Dissipative Particle Dynamics (DPD) is a coarse-grained simulation technique particularly well-suited for studying the hydrodynamic behavior of complex fluid systems over large time and length scales. nih.gov In DPD, groups of atoms are clustered into single beads, which significantly reduces the computational cost compared to all-atom simulations. nih.gov

The development of a coarse-grained bead model for sodium 1,4-diicosyl sulphonatosuccinate is the foundational step for DPD simulations. This involves representing the surfactant molecule with a simplified model of interconnected beads. For a molecule of this nature, a typical coarse-graining strategy would involve representing the sulphonate headgroup as one type of hydrophilic bead (H) and segments of the two icosyl chains as hydrophobic beads (T). The sodium counterion would also be represented by a separate bead type.

The parametrization of the model is critical for ensuring that the simulation accurately reflects the real-world behavior of the surfactant. The interaction parameters between the different bead types (H-H, T-T, H-T, H-solvent, T-solvent) are tuned to reproduce known experimental properties, such as the Hildebrand solubility parameters derived from atomistic molecular dynamics (MD) simulations. nih.gov New methods for calculating reliable DPD parameters directly from the chemical structure are also being developed, which can be applied to a wide range of organic compounds. nih.gov

A potential coarse-grained model for this compound is outlined in the table below.

Molecular Fragment DPD Bead Type Number of Beads
Sulphonatosuccinate HeadgroupHydrophilic (H)1
Icosyl Chain (C20H41)Hydrophobic (T)5 per chain (4 carbons/bead)
Sodium CounterionCation (Na+)1
WaterSolvent (W)1 per 4 water molecules

Once the DPD model is parametrized, it can be used to predict the equilibrium aggregate morphologies of this compound in an aqueous environment. By simulating the system at various surfactant concentrations, the critical micelle concentration (CMC), aggregation number, and the shape of the resulting supramolecular structures can be determined. nih.gov For instance, simulations of similar surfactants like dioctyl sodium sulfosuccinate (B1259242) have shown the formation of small reverse micellar aggregates in hydrophobic solvents and lamellar structures in water. nih.gov For this compound, due to the two long icosyl chains, the formation of vesicles or lamellar phases at concentrations above the CMC would be anticipated. The specific morphology is highly dependent on the balance of forces between the headgroup repulsion, the hydrophobic attraction of the tails, and the geometric packing constraints of the molecules.

Atomistic and Molecular Dynamics (MD) Simulations

While DPD provides insights into large-scale phenomena, all-atom and molecular dynamics (MD) simulations offer a higher-resolution view of the system, providing detailed information about the interactions and conformations at the atomic level. nih.gov

MD simulations can be employed to dissect the intricate network of non-covalent interactions that drive the self-assembly of this compound. These interactions include:

Hydrophobic Interactions: The primary driving force for aggregation, arising from the tendency of the icosyl chains to minimize their contact with water.

Electrostatic Interactions: The repulsion between the negatively charged sulphonate headgroups and the interactions with the sodium counterions.

Van der Waals Interactions: The attractive forces between the alkyl chains.

By analyzing the radial distribution functions and the potential of mean force between different parts of the surfactant molecules and the solvent, a quantitative understanding of the hydrophobic-hydrophilic balance can be achieved. This balance is a key determinant of the final aggregate structure.

The long and flexible icosyl chains of this compound can adopt a multitude of conformations within an aggregate. MD simulations allow for a detailed conformational analysis by calculating dihedral angle distributions and order parameters of the C-C bonds along the alkyl chains. This analysis can reveal the degree of ordering and packing of the chains within the hydrophobic core of a micelle or the bilayer of a vesicle. It is expected that the chains would exhibit a higher degree of order near the headgroup and become more disordered towards the terminal methyl groups.

Development and Application of Effective Interaction Potentials in Self-Assembly Modeling

The development of effective interaction potentials is a strategy to bridge the gap between detailed atomistic models and highly coarse-grained models like DPD. nih.gov These potentials can be derived from more detailed simulations or experimental data and aim to capture the essential physics of the interactions in a computationally efficient manner. For instance, statistical-mechanical inverse methods can be used to determine optimized interparticle interactions that spontaneously produce target structures. nih.gov

Simulation of Aggregation Growth and Evolution Processes

The simulation of how individual surfactant molecules of a compound like this compound aggregate and how these aggregates evolve over time is crucial for understanding its behavior in solution. Coarse-grained simulation methods, particularly Dissipative Particle Dynamics (DPD), are well-suited for this purpose as they can model larger systems over longer timescales than fully atomistic simulations. rsc.orgnih.govrsc.org

In a typical DPD simulation, groups of atoms of the surfactant molecule (e.g., the sulfonate headgroup, parts of the icosyl chains) are represented as single beads. nih.gov This simplification allows for the efficient simulation of the spontaneous aggregation process, known as self-assembly. Starting from a random distribution of surfactant molecules in a solvent, the simulation tracks their movement and interactions. Due to the amphiphilic nature of the molecules, the hydrophobic icosyl chains will tend to minimize contact with water, while the hydrophilic sulfonate headgroups will seek to remain exposed to the aqueous environment. This fundamental driving force leads to the formation of various aggregate structures.

The growth and evolution of these aggregates can be observed to follow distinct mechanisms. Initially, at concentrations above the critical micelle concentration (CMC), small, roughly spherical micelles are expected to form. The mechanism of this initial formation can be akin to a stepwise addition of single surfactant molecules (monomers) to a growing cluster, a process described by the Becker-Döring theory. rsc.org As the simulation progresses and at higher concentrations, these smaller aggregates can merge in a process known as cluster-cluster coalescence, which is characteristic of a Smoluchowski-type aggregation mechanism. rsc.org

The morphology of the aggregates is highly dependent on factors such as surfactant concentration and molecular geometry. For a surfactant with long double chains like this compound, the large volume of the hydrophobic tails could favor the formation of not just spherical or worm-like micelles, but also more complex structures such as lamellar phases (bilayers) or inverted micelles in non-polar solvents. nih.gov DPD simulations can effectively predict these phase transitions and the conditions under which they occur. rsc.org

For instance, simulations can track key parameters over time to characterize the aggregation process, as illustrated in the hypothetical data table below, which is representative of what would be generated in such a study.

Simulation Time (ns)Number of AggregatesAverage Aggregation Number (N_agg)Predominant Aggregate Shape
000Monomers
103515Spherical Micelles
502040Spherical/Rod-like Micelles
1001280Rod-like/Worm-like Micelles
2004250Lamellar Fragments

This table is a representative example of data that would be generated from a DPD simulation of a long-chain surfactant's self-assembly process. The values are illustrative.

Validation and Refinement of Computational Models with Experimental Data

The credibility of computational models hinges on their validation against real-world experimental data. For this compound, simulation results would be rigorously compared with experimental findings to refine the model's parameters and ensure its predictive accuracy.

A primary point of comparison is the critical micelle concentration (CMC), the concentration at which micelles begin to form. Computationally, the CMC can be estimated by running simulations at various surfactant concentrations and identifying the point at which properties like the number of free monomers or the system's surface tension change abruptly. tandfonline.com This calculated value would then be compared to the experimentally determined CMC from techniques like tensiometry or conductivity measurements.

Another critical validation parameter is the aggregation number (Nagg), which is the average number of surfactant molecules in a micelle. This can be directly calculated from the simulation by counting the molecules within each aggregate. Experimental techniques such as small-angle neutron scattering (SANS), small-angle X-ray scattering (SAXS), or fluorescence quenching can provide experimental values for Nagg, offering a direct benchmark for the simulation's accuracy.

For surfactants that form lamellar phases, the bilayer thickness or lamellar d-spacing is a key structural parameter. DPD and MD simulations can calculate this distance from the density profiles of the headgroups and tailgroups across the bilayer. rsc.orgsharif.edu These values can be directly validated against experimental measurements from SAXS or transmission electron microscopy (TEM). Excellent agreement between simulated and experimental layer spacing has been demonstrated for other anionic surfactants, lending confidence to the modeling approach. rsc.org

The process is iterative: if discrepancies exist between the simulated and experimental data, the parameters of the computational model are adjusted. For instance, the interaction parameters between the DPD beads, which define the repulsion and attraction between different parts of the surfactant and solvent, may be refined to better match experimental observations. nih.govsharif.edu This refinement ensures that the model accurately reflects the underlying physics and chemistry of the system.

The following table illustrates how simulated data for a hypothetical model of this compound would be compared against experimental results for validation.

PropertySimulated ValueExperimental ValueExperimental Method
Critical Micelle Concentration (CMC)8.5 x 10⁻⁵ M8.2 x 10⁻⁵ MSurface Tensiometry
Average Aggregation Number (N_agg)120115 ± 10SANS
Lamellar d-spacing (at 25% wt.)4.8 nm4.6 nmSAXS
Area per Headgroup0.55 nm²0.58 nm²Neutron Reflectometry

This table provides an illustrative comparison between hypothetical simulation data and plausible experimental results for the validation of a computational model.

By anchoring the computational models with solid experimental data, a reliable and predictive framework can be developed. This validated model can then be used to explore conditions that are difficult or costly to study in the lab, accelerating the design and application of new surfactant formulations. youtube.com

Advanced Spectroscopic and Scattering Characterization Methodologies for Sodium 1,4 Diicosyl Sulphonatosuccinate Aggregates

Light Scattering Techniques for Aggregate Sizing and Morphological Analysis

Light scattering techniques are non-invasive and powerful methods for determining the size, shape, and interactions of colloidal particles, such as surfactant micelles, in their native solution environment. researchgate.netnih.gov

Dynamic Light Scattering (DLS) for Hydrodynamic Size Determination

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for measuring the average hydrodynamic size and size distribution of submicron particles in a suspension. mdpi.com The technique analyzes the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. azom.com Smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. mdpi.com

By analyzing these fluctuations using an autocorrelation function, the translational diffusion coefficient (Dt) of the aggregates can be determined. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

R_h = k_B * T / (6 * π * η * D_t)

where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. nih.gov

For Sodium 1,4-diicosyl sulphonatosuccinate, DLS experiments would be conducted across a range of concentrations above its critical micelle concentration (CMC). This allows for the determination of the z-average hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution. researchgate.net Such studies can reveal how aggregate size changes with surfactant concentration, temperature, or the addition of salts. nih.gov

Illustrative DLS Data for this compound Micelles

Concentration (mM)Z-Average Diameter (nm)Polydispersity Index (PDI)
585.40.21
1088.20.19
2090.10.18
5090.50.18

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Structural Elucidation

By fitting the scattering data to various mathematical models (e.g., spherical, ellipsoidal, cylindrical core-shell models), one can determine key structural parameters of the this compound aggregates. acs.orgdannalab.com These parameters include:

Aggregation number (Nagg): The average number of surfactant monomers per micelle.

Core and shell dimensions: The size of the hydrophobic core (formed by the icosyl chains) and the thickness of the hydrophilic shell (containing the sulphonatosuccinate headgroups). dannalab.com

Shape and Polydispersity: Whether the micelles are spherical, ellipsoidal, or rod-like, and the degree of variation in their size and shape. rsc.org

Combining SAXS and SANS is particularly powerful. SANS allows for contrast variation studies by using deuterated solvents (e.g., D₂O), which can highlight different parts of the aggregate structure. acs.org For example, the hydrophobic core and the hydrophilic shell can be selectively "masked" or "highlighted" to gain unambiguous structural details.

Illustrative SAXS/SANS Structural Parameters for this compound Micelles

ParameterDescriptionIllustrative Value
Rg (Å) Radius of Gyration35.2
Core Radius (Å) Radius of the hydrophobic core28.5
Shell Thickness (Å) Thickness of the hydrated headgroup region9.8
Aggregation Number (Nagg) Number of monomers per micelle150
Model Fit Best-fit geometric modelProlate Ellipsoid

Spectroscopic Probes for Micellar Microenvironment Analysis

Spectroscopic techniques utilizing probe molecules are invaluable for investigating the internal properties of surfactant aggregates, such as polarity, viscosity, and molecular dynamics, which are not accessible by scattering methods alone.

Fluorescence Spectroscopy for Polarity and Viscosity Assessments

Fluorescence spectroscopy is an extremely sensitive technique for probing the microenvironment within micelles. tandfonline.com This is typically achieved by incorporating a fluorescent probe molecule, such as pyrene (B120774), into the surfactant solution. nih.govusc.es Pyrene is highly sensitive to the polarity of its surroundings.

The vibronic fine structure of the pyrene emission spectrum exhibits a notable change in the intensity ratio of the first (I₁) to the third (I₃) vibronic peaks. This I₁/I₃ ratio is high in polar environments (like water) and low in nonpolar environments (like the hydrophobic core of a micelle). researchgate.net By measuring the I₁/I₃ ratio for this compound solutions, the polarity of the micellar core can be estimated. A plot of the I₁/I₃ ratio against surfactant concentration shows a sharp decrease at the CMC, providing a reliable method for its determination. usc.es

Furthermore, the formation of pyrene excimers (excited-state dimers), which emit a broad, structureless band at a longer wavelength, can be used to assess the microviscosity and probe the dynamics of monomer exchange between micelles. acs.org

Illustrative Fluorescence Data Using Pyrene Probe in this compound Solutions

Surfactant Conc. (μM)I₁/I₃ Ratio (Py-scale)Micropolarity
0 (Water)1.85High
0.11.83High
1.0 (CMC)1.55Decreasing
101.15Low (Core-like)
1001.12Low (Core-like)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Mobility and Proximity Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining information on the structure, dynamics, and location of molecules within an aggregate at an atomic level. nih.gov For this compound, ¹H and ¹³C NMR would be particularly informative.

Changes in the chemical shifts (δ) of the surfactant's protons or carbons upon micellization can provide detailed insights. mst.edu For instance, the signals from the hydrophobic icosyl chains will experience a significant shift upon moving from the aqueous environment (below the CMC) to the shielded, nonpolar core of the micelle (above the CMC). uni-muenchen.de The magnitude of this shift can indicate the depth of penetration of different parts of the alkyl chain into the core.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity between different protons, helping to map the folded conformation of the surfactant tails and their proximity to the headgroup or solvent molecules. Pulsed-field gradient (PFG) NMR can be used to measure the self-diffusion coefficients of the surfactant molecules, allowing for the direct calculation of aggregate size and the detection of changes in micellar shape or inter-micellar interactions. nih.govbruker.com

Illustrative ¹H NMR Chemical Shift Changes for this compound Upon Micellization

Proton GroupChemical Shift δ (ppm) [Monomer]Chemical Shift δ (ppm) [Micelle]Δδ (ppm)
Terminal -CH₃ 0.890.85-0.04
Chain -(CH₂)n- 1.281.15-0.13
α-CH₂ to Ester 2.352.20-0.15
Headgroup -CH-SO₃⁻ 3.803.95+0.15

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Comprehensive searches for research pertaining to the chemical compound this compound have yielded no specific data on its advanced spectroscopic and scattering characterization. Methodologies such as tensiometry, conductometry, and electron microscopy are standard for characterizing similar surfactant molecules; however, their application to this particular diester has not been detailed in the accessible scientific domain.

The investigation into the aggregation behavior and interfacial properties of surfactants is a cornerstone of colloid and surface science. Techniques like tensiometry are fundamental in determining the critical micelle concentration (CMC) and the effectiveness of a surfactant in reducing surface tension. Similarly, conductometry provides insights into the ionization degree and counterion binding of ionic surfactant aggregates. For direct visualization of the size, shape, and structure of these aggregates, electron microscopy is an indispensable tool.

Despite the established utility of these methods, specific findings from their application to this compound are not present in the surveyed literature. Consequently, data tables detailing its surface tension measurements, critical micelle concentration, degree of counterion binding, or direct visualization of its supramolecular structures cannot be compiled.

The absence of such information prevents a detailed discussion and analysis as outlined in the requested article structure. Further research and publication in peer-reviewed journals are necessary to elucidate the physicochemical properties and aggregation behavior of this compound.

Advanced Material Science and Engineering Applications of Sodium 1,4 Diicosyl Sulphonatosuccinate Based Systems

Role in Emulsion and Dispersion Stabilization Mechanisms

The principal role of Sodium 1,4-diicosyl sulphonatosuccinate in liquid systems is as a stabilizer for emulsions and dispersions. Emulsions are mixtures of immiscible liquids, such as oil and water, while dispersions consist of solid particles suspended in a liquid. This surfactant facilitates the formation and enhances the stability of such systems through several key mechanisms:

Reduction of Interfacial Tension: The amphiphilic nature of the molecule allows it to adsorb at the interface between two immiscible phases (e.g., oil and water). This adsorption lowers the interfacial tension, reducing the energy required to create smaller droplets or particles and thus facilitating the formation of a stable emulsion or dispersion.

Steric Hindrance: The two long icosyl chains are a defining feature. When the surfactant molecules arrange themselves at the interface, these bulky hydrocarbon chains extend into the non-polar phase. This creates a significant steric barrier that physically prevents droplets or particles from approaching each other closely enough to coalesce or aggregate.

Electrostatic Repulsion: The negatively charged sulfonate head group resides in the polar phase (typically water). This imparts a negative charge to the surface of the droplets or particles. The resulting electrostatic repulsion between the similarly charged entities provides an additional stabilizing force, preventing them from combining.

The combination of these steric and electrostatic forces, a phenomenon known as electrosteric stabilization, is particularly effective. The long icosyl chains are expected to provide a more robust steric barrier compared to shorter-chain analogues, making this compound potentially suitable for creating highly stable, long-lasting emulsions and dispersions required in various industrial formulations.

Encapsulation and Delivery Systems in Advanced Formulations (e.g., pharmaceutical and cosmetic research)

The self-assembly properties of this compound in solution make it a candidate for the development of sophisticated encapsulation and delivery systems, particularly for cosmetic and pharmaceutical applications where the delivery of active ingredients is crucial. ontosight.ai

Many active pharmaceutical ingredients (APIs) and cosmetic compounds are hydrophobic, meaning they have poor solubility in water. This compound can enhance the solubility of these compounds through micellization. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules spontaneously assemble into spherical structures called micelles.

In an aqueous solution, the hydrophobic icosyl tails form the core of the micelle, creating a non-polar microenvironment. The hydrophilic sulfonate heads form the outer shell, which interfaces with the surrounding water. Hydrophobic active compounds can be partitioned into this non-polar core, effectively being solubilized within the aqueous medium. The large, bulky nature of the icosyl chains would theoretically create a more spacious micellar core, potentially allowing for the solubilization of larger or more complex hydrophobic molecules.

The same micellar or vesicular structures that encapsulate active compounds can also be designed for controlled release. The release of an encapsulated agent is governed by several factors, including the stability of the micelle, the partitioning of the active between the micellar core and the surrounding medium, and the response of the system to external stimuli.

While specific research on this compound in this area is limited, controlled release from surfactant-based systems can be achieved by:

Dilution-Induced Release: When a formulation containing micelles is diluted, the surfactant concentration may drop below the CMC, leading to the disassembly of the micelles and the release of the encapsulated active.

Matrix Diffusion: The encapsulated active can slowly diffuse out from the micellar core through the surrounding surfactant layer into the bulk solution. The rate of diffusion can be influenced by the packing density and length of the alkyl chains; the long icosyl chains might provide a more tortuous path, potentially slowing down release.

Stimuli-Responsive Systems: Advanced systems could potentially be designed where the stability of the delivery vehicle is sensitive to changes in pH, temperature, or ionic strength, triggering the release of the active compound under specific physiological conditions.

Templating Agent in the Synthesis of Nanomaterials and Porous Structures

In materials synthesis, surfactants can act as templates or structure-directing agents. The self-assembling properties of this compound into micelles, vesicles, or liquid crystalline phases can be used to organize inorganic precursors into well-defined nanostructures.

The process typically involves:

Formation of a Surfactant Template: The surfactant is dissolved in a solvent to form an organized assembly (e.g., micelles).

Introduction of Precursors: Inorganic or polymeric precursors are added to the solution. These precursors are attracted to the hydrophilic or hydrophobic domains of the surfactant template.

Material Formation: A chemical reaction (e.g., hydrolysis and condensation of a metal alkoxide) is initiated, causing the precursors to solidify around the surfactant template.

Template Removal: The surfactant template is removed, usually through calcination (heating to a high temperature) or solvent extraction, leaving behind a porous material or nanomaterial with a structure that is a negative replica of the original surfactant assembly.

The long icosyl chains of this compound could theoretically lead to the formation of larger pores or different structural phases compared to shorter-chain surfactants, making it a potentially interesting candidate for creating mesoporous materials with tailored pore sizes for applications in catalysis, separation, and sensing.

Rheological Modification and Viscosity Control in Complex Fluid Systems

The viscosity and flow behavior (rheology) of complex fluids are critical in many applications, from paints and coatings to personal care products. Anionic surfactants like this compound can significantly influence these properties.

In solution, especially at higher concentrations, surfactant molecules can form elongated, worm-like micelles instead of spherical ones. These long, flexible structures can entangle with each other, much like polymer chains, leading to a dramatic increase in the viscosity of the solution. The formation and extent of these networks are highly dependent on factors such as surfactant concentration, temperature, and the presence of salts. The very long and bulky icosyl groups could promote the formation of these viscoelastic structures at lower concentrations compared to their shorter-chain counterparts, offering potential as a highly efficient rheology modifier.

Colloidal Separations and Selective Extraction Methodologies

Surfactant-based separation techniques leverage the ability of micelles to selectively solubilize certain compounds from a mixture. One such technique is micellar-enhanced ultrafiltration (MEUF).

In MEUF, a surfactant is added to an aqueous stream containing pollutants or target molecules. The surfactant forms micelles that encapsulate the target compounds. The solution is then passed through an ultrafiltration membrane with pores small enough to block the passage of the relatively large micelles, while allowing water and unen-capsulated impurities to pass through. This effectively concentrates the target compound.

This compound, with its large hydrophobic core, could be particularly effective in sequestering non-polar pollutants from wastewater or in the selective extraction of valuable hydrophobic compounds in biotechnological processes. The efficiency of the separation would depend on the partitioning coefficient of the target compound into the micellar core and the stability of the micelles during the filtration process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.